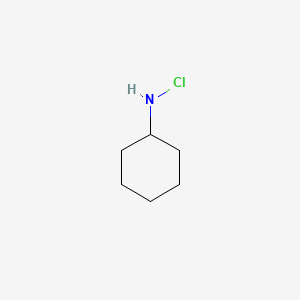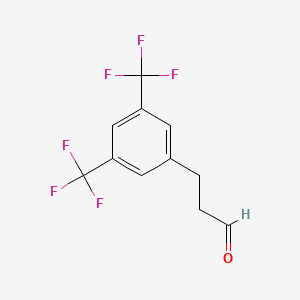
N-Carbobenzoxyglycine 1,2-dibromoethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Carbobenzoxyglycine 1,2-dibromoethyl ester is a chemical compound with the molecular formula C12H13Br2NO4 and a molecular weight of 395.044 . This compound is known for its antifertility and antiproteolytic activities . It is a derivative of glycine, an amino acid, and is often used in scientific research due to its unique properties.
Métodos De Preparación
The synthesis of N-Carbobenzoxyglycine 1,2-dibromoethyl ester involves the reaction of N-carbobenzoxyglycine with active halogen compounds and triethylamine in ethyl acetate . The reaction conditions typically include the use of a palladium chloride catalyst and vinyl acetate for the preparation of vinyl esters . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.
Análisis De Reacciones Químicas
N-Carbobenzoxyglycine 1,2-dibromoethyl ester undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include active halogen compounds and triethylamine . The major products formed from these reactions are typically other esters or derivatives of the original compound. The compound’s antifertility activity is linked to its ability to inhibit the proteolytic activity of sperm’s acrosomal enzyme, acrosin .
Aplicaciones Científicas De Investigación
N-Carbobenzoxyglycine 1,2-dibromoethyl ester has several scientific research applications. It is primarily used in studies related to antifertility and antiproteolytic activities . In biology and medicine, it has been tested for its ability to reduce pregnancy percentages and the number of fetuses per litter in mice . Additionally, it is used in enzymatic activity studies, particularly in the inhibition of acrosin enzymatic activity . Its unique properties make it valuable in various fields of research, including chemistry, biology, and medicine.
Mecanismo De Acción
The mechanism of action of N-Carbobenzoxyglycine 1,2-dibromoethyl ester involves the inhibition of proteolytic enzymes, particularly acrosin . Acrosin is an enzyme found in sperm that plays a crucial role in fertilization. By inhibiting this enzyme, the compound reduces the ability of sperm to fertilize the ovum, thereby exhibiting antifertility effects . The molecular targets and pathways involved in this mechanism are primarily related to the enzymatic activity of acrosin and its inhibition.
Comparación Con Compuestos Similares
N-Carbobenzoxyglycine 1,2-dibromoethyl ester can be compared with other N-carbobenzoxy amino acid derivatives, such as N-carbobenzoxy L-phenylalanine, N-carbobenzoxy L-leucine, and N-carbobenzoxy L-proline . These compounds also exhibit antifertility activities but differ in their specific enzymatic targets and efficacy. The uniqueness of this compound lies in its specific inhibition of acrosin and its effectiveness in reducing pregnancy percentages when administered intravaginally .
Propiedades
Número CAS |
64187-25-3 |
|---|---|
Fórmula molecular |
C12H13Br2NO4 |
Peso molecular |
395.04 g/mol |
Nombre IUPAC |
1,2-dibromoethyl 2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C12H13Br2NO4/c13-6-10(14)19-11(16)7-15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,17) |
Clave InChI |
CMTVPQLIRWBCIV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NCC(=O)OC(CBr)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



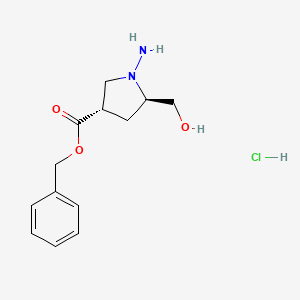
![2,2-Dimethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13939954.png)
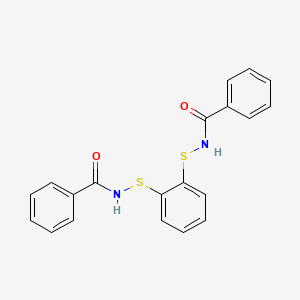
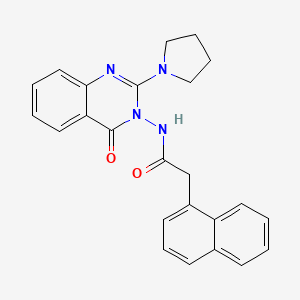
![2-(4-Methoxy-pyrimidin-2-yl)-2,7-diaza-spiro[4.5]decan-6-one](/img/structure/B13939960.png)
![1H-Naphtho[2,1-b]pyran-1-one, 3-acetyl-7,8-dimethoxy-2-methyl-](/img/structure/B13939966.png)
![N-(2-Benzo[d]isoxazol-3-yl-acetyl)-methanesulfonamide](/img/structure/B13939967.png)
![3-Bromo-6-fluorobenzo[b]thiophene](/img/structure/B13939974.png)
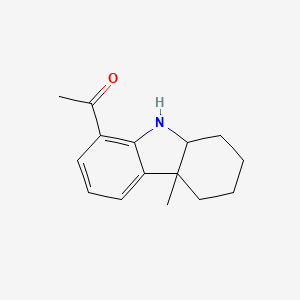
![2-(5-Chloro-2,4-dimethoxy-phenyl)-5-(5-methyl-isoxazol-3-yl)-[1,3,4]oxadiazole](/img/structure/B13939983.png)

